molecular formula C15H24N4O6S2 B15286167 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B15286167
M. Wt: 420.5 g/mol
InChI Key: AVAACINZEOAHHE-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with significant biological activity. It belongs to the class of carbapenems, which are a type of beta-lactam antibiotics known for their broad-spectrum antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps. One common method includes the reaction of a beta-lactam core with a thiol-containing pyrrolidine derivative under controlled conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific structural features, which confer enhanced stability and activity against a wide range of bacterial pathogens. Its sulfanyl group and the presence of a hydroxyethyl moiety contribute to its distinctive pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C15H24N4O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)

InChI Key

AVAACINZEOAHHE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O

Origin of Product

United States

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